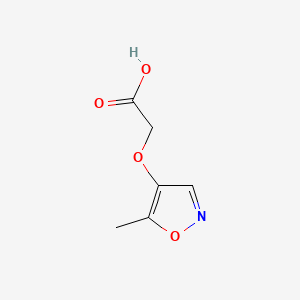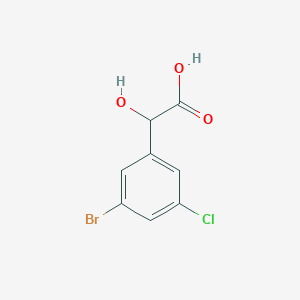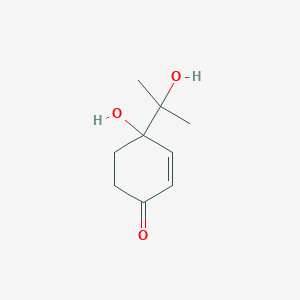
tert-butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, an isothiocyanate group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl (3R)-3-aminopiperidine-1-carboxylate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using an organic solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group without unwanted side reactions.
Industrial Production Methods: Industrial production of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Thioureas, thiocarbamates, and related derivatives.
Oxidation Reactions: Oxygenated derivatives such as sulfoxides or sulfones.
Reduction Reactions: Amines and related compounds.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The isothiocyanate group is known for its biological activity, including antimicrobial and anticancer properties. Researchers investigate its use in drug design and development .
Industry: The compound finds applications in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl isocyanate: Similar in structure but lacks the piperidine ring.
tert-Butyl thiocyanate: Contains a thiocyanate group instead of an isothiocyanate group.
tert-Butyl (3R)-3-aminopiperidine-1-carboxylate: Precursor in the synthesis of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate.
Uniqueness: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate is unique due to the presence of both the isothiocyanate group and the piperidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18N2O2S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3/t9-/m1/s1 |
Clé InChI |
IKQQACDYIJWBPQ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N=C=S |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)



![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)







